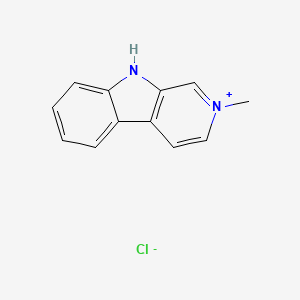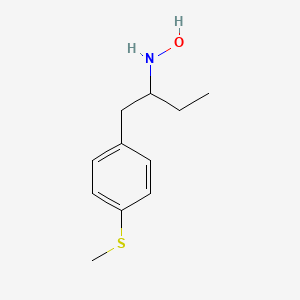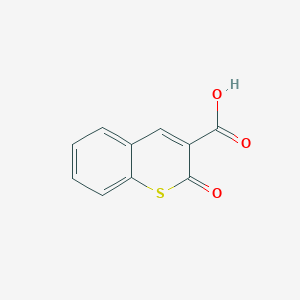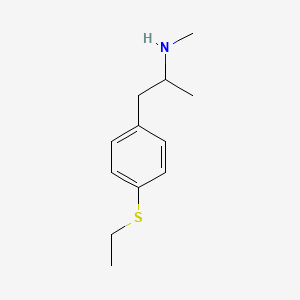
2-N-Methylamino-1-(4-ethylthiophenyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-Methylamino-1-(4-ethylthiophenyl)propane is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methylamino group attached to the second carbon of the propane chain and an ethylthio group attached to the fourth position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Methylamino-1-(4-ethylthiophenyl)propane typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-ethylthiophenylacetone, through the reaction of 4-ethylthiophenol with an appropriate acetylating agent.
Reductive Amination: The intermediate is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride. This step results in the formation of the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and the use of automated reactors to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-N-Methylamino-1-(4-ethylthiophenyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-N-Methylamino-1-(4-ethylthiophenyl)propane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its activity against serotonin transporters.
Biological Studies: It is used in research to understand the mechanisms of action of phenethylamine derivatives and their interactions with biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-N-Methylamino-1-(4-ethylthiophenyl)propane involves its interaction with serotonin transporters. The compound binds to these transporters, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft. This action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants . The molecular targets include the serotonin transporter protein, and the pathways involved are related to serotonin signaling and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
2-N-Methylamino-1-(4-ethylthiophenyl)propane can be compared with other phenethylamine derivatives:
4-Methylthioamphetamine (MTA): Similar in structure but with a methylthio group instead of an ethylthio group.
4-Ethylthioamphetamine (ETA): Another analogue with an ethylthio group, but differing in the position of the amino group.
2-N-Methylamino-1-(4-methylthiophenyl)propane: A close analogue with a methylthio group instead of an ethylthio group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylthio group and methylamino substitution confer unique reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H19NS |
|---|---|
Molekulargewicht |
209.35 g/mol |
IUPAC-Name |
1-(4-ethylsulfanylphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NS/c1-4-14-12-7-5-11(6-8-12)9-10(2)13-3/h5-8,10,13H,4,9H2,1-3H3 |
InChI-Schlüssel |
LCGABASJFJNHGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(C=C1)CC(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
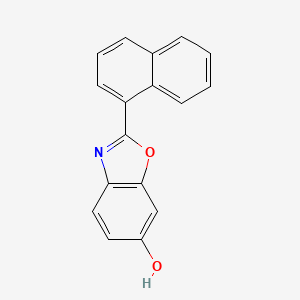
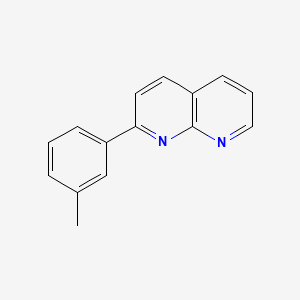
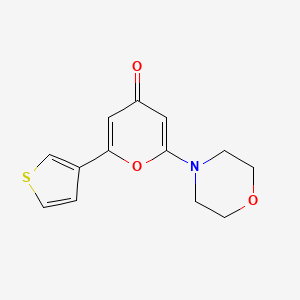

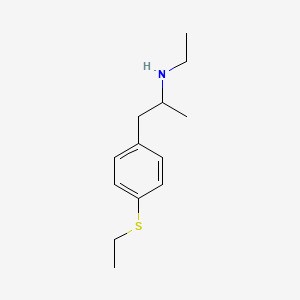

![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
